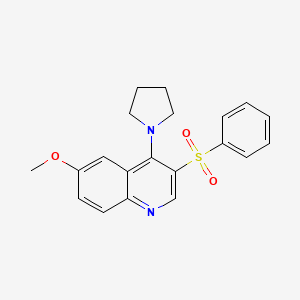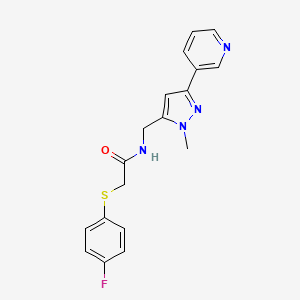
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, also known as FTTC, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the thiazepane class of compounds and has shown promising results in various studies.
Wirkmechanismus
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide acts as a modulator of the sigma-1 receptor, which is involved in various biological processes, including neurotransmitter release, calcium signaling, and cell survival. By modulating this receptor, 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the activation of neurotrophic factors. These effects may be responsible for the neuroprotective properties of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide in scientific research is its high potency and selectivity for the sigma-1 receptor. However, one limitation is that 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, including the investigation of its potential as a therapeutic agent for various neurological disorders, the development of more selective sigma-1 receptor modulators, and the exploration of its effects on other biological processes. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a promising compound that has shown potential as a therapeutic agent for the treatment of various neurological disorders. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for scientific research, but further studies are needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
The synthesis of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-fluoroaniline with thiophene-2-carboxylic acid, followed by cyclization and subsequent reaction with thionyl chloride and ammonia. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been studied for its potential use in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-(2-fluorophenyl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS2/c17-13-5-2-1-4-12(13)14-7-8-19(9-11-21-14)16(20)18-15-6-3-10-22-15/h1-6,10,14H,7-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXZGKMXWLFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

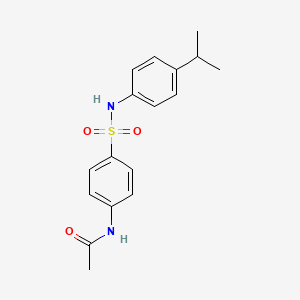
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)

![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)

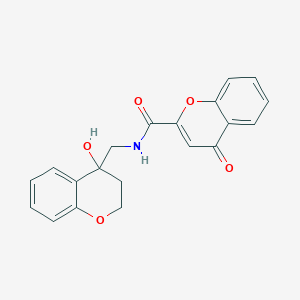


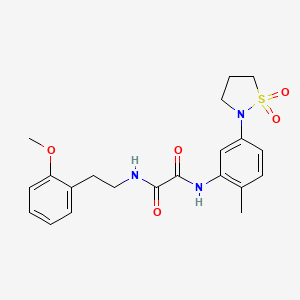
![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2977809.png)
